Acetophenone, 2'-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, dihydrochloride, acetate
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Overview
Description
Acetophenone, 2’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, dihydrochloride, acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an acetophenone moiety linked to a phenylpiperazine group through a propoxy chain, with additional hydrochloride and acetate groups enhancing its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 2’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, dihydrochloride, acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of acetophenone with a phenylpiperazine derivative in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with a propoxy group under controlled conditions to yield the desired product. The final step involves the addition of hydrochloride and acetate groups to enhance the compound’s solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Acetophenone, 2’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, dihydrochloride, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions, where the piperazine ring is modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can introduce various functional groups into the phenylpiperazine ring, resulting in a wide range of derivatives.
Scientific Research Applications
Acetophenone, 2’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, dihydrochloride, acetate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a reagent in multicomponent reactions.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetophenone, 2’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, dihydrochloride, acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter levels. This interaction can lead to various physiological effects, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Acetophenone: A simpler compound with a similar core structure but lacking the phenylpiperazine and propoxy groups.
Phenylpiperazine derivatives: Compounds with variations in the substituents on the piperazine ring, affecting their binding affinity and biological activity.
Propoxy derivatives: Compounds with different functional groups attached to the propoxy chain, influencing their chemical reactivity and solubility.
Uniqueness
Acetophenone, 2’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, dihydrochloride, acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the phenylpiperazine and propoxy groups allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
63990-86-3 |
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Molecular Formula |
C23H30Cl2N2O4 |
Molecular Weight |
469.4 g/mol |
IUPAC Name |
[1-(2-acetylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-yl] acetate;dihydrochloride |
InChI |
InChI=1S/C23H28N2O4.2ClH/c1-18(26)22-10-6-7-11-23(22)28-17-21(29-19(2)27)16-24-12-14-25(15-13-24)20-8-4-3-5-9-20;;/h3-11,21H,12-17H2,1-2H3;2*1H |
InChI Key |
WKDGHNKIZHDFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3)OC(=O)C.Cl.Cl |
Origin of Product |
United States |
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